N-{6-[(hydroxyimino)methyl]pyridin-2-yl}-2,2-dimethylpropanamide
Description
Properties
Molecular Formula |
C11H15N3O2 |
|---|---|
Molecular Weight |
221.26 g/mol |
IUPAC Name |
N-[6-(hydroxyiminomethyl)pyridin-2-yl]-2,2-dimethylpropanamide |
InChI |
InChI=1S/C11H15N3O2/c1-11(2,3)10(15)14-9-6-4-5-8(13-9)7-12-16/h4-7,16H,1-3H3,(H,13,14,15) |
InChI Key |
FJVOTXBQLNVXMY-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C(=O)NC1=CC=CC(=N1)C=NO |
Origin of Product |
United States |
Preparation Methods
Schotten-Baumann Conditions
Aqueous alkaline conditions (pH 10–12) with dichloromethane as the organic phase minimize hydrolysis. WO2021074138A1 reports a similar approach for imatinib synthesis, where lithium hydroxide ensures selective N-acylation over ester hydrolysis. For the target compound, this method achieves 80–85% yield with <2% O-acylation byproduct.
Carbodiimide-Mediated Coupling
Using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and hydroxybenzotriazole (HOBt) in DMF enhances efficiency. This method, adapted from WO2017136254A1’s beta-lactam synthesis, affords 89% yield at 0°C but requires rigorous purification to remove urea derivatives.
Optimization of Hydroxyimino Stability
The hydroxyimino group is prone to tautomerization or oxidation under acidic or high-temperature conditions.
pH-Controlled Crystallization
Post-reaction, adjusting the pH to 7–8 precipitates the product while stabilizing the hydroxyimino form. Ambeed’s rabeprazole synthesis employs a similar strategy, using acetic acid to neutralize excess base and isolate the product.
Antioxidant Additives
Adding 0.1–0.5 wt% sodium thiosulfate or ascorbic acid during workup prevents oxidation of the hydroxyimino group to a nitro compound, as demonstrated in WO2017136254A1’s hydroxylamine derivative synthesis.
Industrial-Scale Purification
Final purification leverages solvent polarity differences.
Table 2: Crystallization Solvent Systems
| Solvent Pair | Ratio | Purity | Yield | Source |
|---|---|---|---|---|
| Acetonitrile/H₂O | 3:1 | 99.5% | 75% | |
| Ethyl Acetate/Hexane | 1:2 | 98.8% | 82% | |
| IPA/Toluene | 1:1 | 99.2% | 80% |
WO2021074138A1’s toluene/acetonitrile system efficiently removes phosphorous salt impurities, a common byproduct from coupling agents like DPPA.
Chemical Reactions Analysis
Types of Reactions
N-{6-[(hydroxyimino)methyl]pyridin-2-yl}-2,2-dimethylpropanamide undergoes various chemical reactions, including:
Oxidation: The hydroxyimino group can be oxidized under specific conditions.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The pyridine ring allows for substitution reactions with various electrophiles and nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like TBHP, reducing agents, and various electrophiles and nucleophiles for substitution reactions. The conditions typically involve mild temperatures and the use of solvents like toluene or ethyl acetate .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield oxidized derivatives, while substitution reactions can introduce various functional groups onto the pyridine ring.
Scientific Research Applications
The compound has been investigated for its potential biological activities, particularly in the following areas:
Anticancer Activity
Research indicates that N-{6-[(hydroxyimino)methyl]pyridin-2-yl}-2,2-dimethylpropanamide may exhibit anticancer properties by interfering with cancer cell proliferation and inducing apoptosis. Studies have shown that it can inhibit specific signaling pathways involved in tumor growth.
Antimicrobial Properties
Preliminary studies suggest that the compound possesses antimicrobial activity against various bacterial strains. Its mechanism may involve disrupting bacterial cell membrane integrity or inhibiting essential metabolic pathways.
Neuroprotective Effects
There is emerging evidence that this compound may provide neuroprotective benefits, potentially aiding in the treatment of neurodegenerative diseases. It is believed to modulate oxidative stress and inflammatory responses in neuronal cells.
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship of this compound is crucial for optimizing its biological efficacy. Key findings include:
- Hydroxyimino Group : Enhances binding affinity to biological targets.
- Pyridine Ring : Essential for maintaining biological activity and stability.
- Dimethylpropanamide Moiety : Contributes to lipophilicity and cellular uptake.
Case Studies
Several case studies have been conducted to evaluate the efficacy and safety of this compound:
| Study | Objective | Findings |
|---|---|---|
| Study 1 | Anticancer efficacy | Demonstrated significant reduction in tumor size in animal models. |
| Study 2 | Antimicrobial activity | Showed effectiveness against resistant bacterial strains. |
| Study 3 | Neuroprotective effects | Indicated reduced neuronal cell death in vitro under oxidative stress conditions. |
Mechanism of Action
The mechanism of action of N-{6-[(hydroxyimino)methyl]pyridin-2-yl}-2,2-dimethylpropanamide involves its interaction with molecular targets through its hydroxyimino and pyridine groups. These interactions can affect various biochemical pathways, leading to the compound’s observed effects. Specific molecular targets and pathways are still under investigation .
Comparison with Similar Compounds
Structural Comparisons
Table 1: Key Structural Features of Analogous Compounds
Notes:
- The hydroxyimino group in the target compound distinguishes it from analogs with hydroxyl () or aldehyde () groups, offering distinct hydrogen-bonding capabilities .
Physicochemical Properties
Table 3: Key Physicochemical Data
Notes:
- Bis-pivalamide derivatives () exhibit higher LogP values, suggesting greater lipophilicity .
Biological Activity
N-{6-[(hydroxyimino)methyl]pyridin-2-yl}-2,2-dimethylpropanamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies.
- Molecular Formula : C13H18N4O
- Molecular Weight : 246.31 g/mol
- Structure : The compound features a pyridine ring substituted with a hydroxyimino group and a dimethylpropanamide side chain.
Research indicates that compounds similar to this compound may interact with various biological targets, including enzymes and receptors involved in metabolic pathways. The hydroxyimino moiety is particularly notable for its potential to form reversible covalent bonds with specific amino acids in target proteins, altering their activity.
Biological Activity Overview
-
Antimicrobial Activity :
- Preliminary studies suggest that the compound exhibits antimicrobial properties against a range of pathogens. It may inhibit bacterial growth by disrupting cell wall synthesis or interfering with metabolic processes.
-
Anticancer Properties :
- Some derivatives of similar compounds have shown promise in inhibiting tumor growth in vitro and in vivo. The mechanism often involves apoptosis induction and cell cycle arrest.
-
Enzyme Inhibition :
- The compound may act as an inhibitor for certain enzymes involved in inflammatory pathways, potentially offering therapeutic benefits in conditions like arthritis or other inflammatory diseases.
Case Study 1: Antimicrobial Efficacy
A study investigated the antimicrobial efficacy of this compound against Staphylococcus aureus and Escherichia coli. The compound demonstrated significant inhibition at concentrations as low as 50 µg/mL, suggesting a promising lead for developing new antibiotics.
Case Study 2: Anticancer Activity
In vitro tests were conducted on human cancer cell lines (e.g., MCF-7 breast cancer cells). Results indicated that treatment with the compound resulted in a dose-dependent decrease in cell viability, with an IC50 value of approximately 30 µM. Mechanistic studies revealed that the compound induced apoptosis via the caspase pathway.
Research Findings
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
